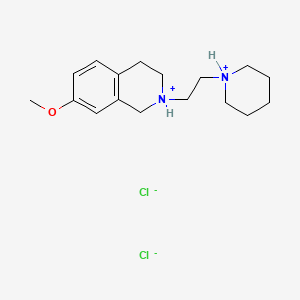

Isoquinoline, 1,2,3,4-tetrahydro-7-methoxy-2-(2-piperidinoethyl)-, dihydrochloride

Beschreibung

Isoquinoline, 1,2,3,4-tetrahydro-7-methoxy-2-(2-piperidinoethyl)-, dihydrochloride is a tetrahydroisoquinoline derivative characterized by:

- A 1,2,3,4-tetrahydroisoquinoline core, a bicyclic structure common in bioactive alkaloids.

- A 7-methoxy substituent on the aromatic ring, which enhances electron density and influences receptor interactions.

- A 2-(2-piperidinoethyl) side chain, introducing a tertiary amine moiety that may enhance solubility and binding affinity to biological targets.

- Dihydrochloride salt form, improving aqueous solubility and stability for pharmaceutical applications.

Eigenschaften

CAS-Nummer |

101670-55-7 |

|---|---|

Molekularformel |

C17H28Cl2N2O |

Molekulargewicht |

347.3 g/mol |

IUPAC-Name |

7-methoxy-2-(2-piperidin-1-ium-1-ylethyl)-1,2,3,4-tetrahydroisoquinolin-2-ium;dichloride |

InChI |

InChI=1S/C17H26N2O.2ClH/c1-20-17-6-5-15-7-10-19(14-16(15)13-17)12-11-18-8-3-2-4-9-18;;/h5-6,13H,2-4,7-12,14H2,1H3;2*1H |

InChI-Schlüssel |

OTMVZRSSYQYRGN-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC2=C(CC[NH+](C2)CC[NH+]3CCCCC3)C=C1.[Cl-].[Cl-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of this compound generally involves the construction of the tetrahydroisoquinoline core, introduction of the methoxy group, and attachment of the piperidinoethyl side chain. The preparation methods can be broadly divided into:

- Formation of the tetrahydroisoquinoline core via Pictet-Spengler type cyclization or related condensation reactions.

- Functional group modifications including methylation to introduce the methoxy substituent.

- Side chain elaboration through nucleophilic substitution or coupling reactions to install the piperidinoethyl moiety.

- Salt formation to obtain the dihydrochloride salt for improved stability and handling.

Detailed Synthetic Routes and Conditions

Formation of the Isoquinoline Core

The tetrahydroisoquinoline scaffold is commonly synthesized by the Pictet-Spengler reaction, which condenses a β-phenylethylamine derivative with an aldehyde or ketone under acidic conditions. For the 7-methoxy substitution, the aromatic ring is typically pre-functionalized with a methoxy group.

Introduction of the Methoxy Group

The methoxy group at the 7-position (or 6-position in closely related compounds) is introduced either by starting with methoxy-substituted aromatic precursors or by methylation of hydroxy-substituted intermediates. Methylation is often achieved using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).

Attachment of the Piperidinoethyl Side Chain

The 2-(2-piperidinoethyl) substituent is typically introduced via nucleophilic substitution reactions. A suitable electrophilic intermediate (e.g., a halogenated or tosylated ethyl group attached to the isoquinoline core) reacts with piperidine or a piperidine derivative to form the side chain.

Salt Formation: Dihydrochloride

The free base form of the compound is converted to the dihydrochloride salt by treatment with hydrochloric acid, enhancing water solubility and stability for pharmaceutical applications.

Industrial-Scale Preparation and Optimization

A recent patent (CN114573569A) describes an optimized industrial preparation method for isoquinoline compounds that can be adapted for the target compound. Key features include:

- Use of methylamine hydrochloride instead of more expensive or impurity-prone amines to reduce costs and side reactions.

- Buchwald-Hartwig coupling to facilitate amination at difficult positions on the isoquinoline ring.

- Controlled reaction conditions such as heating to 120 °C in N-methylpyrrolidone solvent for efficient coupling.

- Use of boric acid in specific molar ratios (1:0.05 to 0.4) for improving reaction yields in intermediate steps.

- Deprotection of amino-protecting groups using trifluoroacetic acid or methanesulfonic acid mixtures, followed by pH adjustment to 7-8 with saturated NaHCO3 solution.

Example of Industrial Synthesis Step:

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Reaction of compound I with p-methoxybenzylamine in N-methylpyrrolidone at 120 °C for 4 hours | Compound I (5.0 kg), p-methoxybenzylamine (7.95 kg), N-methylpyrrolidone (25 L) | 83.4 | Followed by aqueous quench, dichloromethane extraction, drying, and purification by ethyl acetate/N-heptane |

This method achieves high purity and yield suitable for scale-up, addressing industrial challenges such as cost and side reactions.

Summary Table of Preparation Methods

| Preparation Step | Method Description | Key Reagents | Conditions | Yield / Remarks |

|---|---|---|---|---|

| Isoquinoline core synthesis | Pictet-Spengler condensation | β-phenylethylamine, aldehyde | Acidic medium, reflux | Moderate to high yield |

| Methoxy group introduction | Methylation of hydroxy intermediate | Methyl iodide, K2CO3 | Room temp to mild heating | High yield, selective |

| Piperidinoethyl side chain addition | Nucleophilic substitution or Buchwald-Hartwig coupling | Piperidine, electrophilic intermediate | 100-120 °C, polar aprotic solvents | High yield, optimized in industry |

| Amino protecting group deprotection | Acidic treatment | Trifluoroacetic acid, methanesulfonic acid | Room temp to mild heating | Clean deprotection |

| Salt formation | Acid-base reaction | HCl | Ambient | Stable dihydrochloride salt |

Analyse Chemischer Reaktionen

Types of Reactions

Isoquinoline, 1,2,3,4-tetrahydro-7-methoxy-2-(2-piperidinoethyl)-, dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can further hydrogenate the compound to form fully saturated derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinoethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation can be carried out using hydrogen gas in the presence of a palladium or platinum catalyst.

Substitution: Nucleophilic substitution reactions can be facilitated using alkyl halides or sulfonates.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Fully saturated tetrahydroisoquinoline derivatives.

Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis of this compound typically involves several key steps:

- Formation of the Isoquinoline Core : Achieved through the Pomeranz-Fritsch reaction, which combines benzaldehyde with aminoacetaldehyde diethyl acetal.

- Piperidinoethyl Substitution : Conducted via nucleophilic substitution using 2-chloroethylpiperidine.

- Hydrogenation : The isoquinoline ring undergoes hydrogenation to yield the tetrahydroisoquinoline derivative.

This compound is characterized by the molecular formula and a molecular weight of approximately 347.32 g/mol .

Medicinal Chemistry Applications

Isoquinoline derivatives are extensively studied for their pharmacological potential. The specific compound has shown promise in several areas:

- Central Nervous System : Research indicates that it may interact with neurotransmitter receptors, suggesting possible applications in treating neurological disorders .

- Antidepressant Activity : Studies have indicated that isoquinoline derivatives can exhibit antidepressant-like effects in animal models .

- Analgesic Properties : There is evidence that these compounds can also serve as analgesics, potentially useful in pain management therapies .

Biological Research Applications

The biological implications of Isoquinoline, 1,2,3,4-tetrahydro-7-methoxy-2-(2-piperidinoethyl)-, dihydrochloride are significant:

- Cellular Interaction Studies : It is used to investigate interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways .

- Neuropharmacology : The compound's effects on neuronal firing rates and neurotransmitter release have been a focus of research aimed at understanding its mechanisms of action .

Industrial Applications

Beyond medicinal chemistry and biological research, this isoquinoline derivative may serve as an intermediate in the synthesis of other complex organic compounds. Its unique structure allows for the development of new materials and chemicals in various industrial processes .

Case Studies

Several case studies highlight the potential applications of this compound:

- Study on Antidepressant Effects : A recent study demonstrated that derivatives similar to Isoquinoline exhibited significant antidepressant-like effects in rodent models when administered at specific dosages .

- Neurotransmitter Modulation : Research has shown that this compound can modulate neurotransmitter levels in vitro, suggesting its utility in developing treatments for mood disorders .

Wirkmechanismus

The mechanism of action of Isoquinoline, 1,2,3,4-tetrahydro-7-methoxy-2-(2-piperidinoethyl)-, dihydrochloride involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various pharmacological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Tetrahydroisoquinoline Core

Key Compounds Identified :

Methyl 1,2,3,4-Tetrahydroisoquinoline-7-carboxylate Hydrochloride (CAS 220247-69-8) Substituents: 7-carboxylate methyl ester instead of 7-methoxy. Similarity Score: 0.86 .

4-(3,4-Dichlorophenyl)-1,2,3,4-Tetrahydro-7-Methoxy-2-Methylisoquinoline Hydrochloride Substituents: 3,4-dichlorophenyl and methyl groups instead of piperidinoethyl. Structural Impact: The dichlorophenyl group increases hydrophobicity, while the methyl group reduces steric bulk compared to the piperidinoethyl chain .

6,7-Dimethoxy-2-Ethyl-1,2,3,4-Tetrahydroisoquinoline Hydrochloride (CAS 7466-94-6) Substituents: Dual methoxy groups (6,7-position) and ethyl side chain. Pharmacological Relevance: Dimethoxy derivatives are common in adrenergic ligands; ethyl substitution may reduce affinity for monoamine transporters compared to piperidinoethyl .

Piperidine-Modified Analogues

4-(Piperidin-4-ylmethyl)benzoate Hydrochloride (CAS 333986-70-2) Similarity Score: 1.00 (highest among listed analogues) . Key Difference: Benzoate core instead of isoquinoline, reducing structural rigidity.

(S)-Methyl 4-(Piperidin-2-yl)benzoate Hydrochloride (CAS 1391547-09-3)

Methoxy vs. Trifluoromethyl Substituents

- 7-(Trifluoromethyl)-1,2,3,4-Tetrahydroisoquinoline Hydrochloride Substituent: Trifluoromethyl (electron-withdrawing) vs. methoxy (electron-donating). Impact: Trifluoromethyl groups increase metabolic stability but reduce aromatic ring reactivity .

Physicochemical and Pharmacological Properties

Data Table: Comparative Analysis

Biologische Aktivität

Isoquinoline derivatives, particularly 1,2,3,4-tetrahydroisoquinolines (THIQs), have garnered considerable attention due to their diverse biological activities. The compound Isoquinoline, 1,2,3,4-tetrahydro-7-methoxy-2-(2-piperidinoethyl)-, dihydrochloride is a notable member of this class. This article reviews the biological activity of this compound, emphasizing its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C₁₄H₁₈Cl₂N₂O₂

- Molecular Weight : 303.21 g/mol

- IUPAC Name : 1,2,3,4-tetrahydro-7-methoxy-2-(2-piperidinoethyl)isoquinoline dihydrochloride

This structure features a tetrahydroisoquinoline core with a methoxy group and a piperidinoethyl side chain, contributing to its unique biological properties.

Antimicrobial Activity

Research indicates that THIQ derivatives exhibit significant antimicrobial properties. A study highlighted that various THIQ compounds demonstrated activity against multiple bacterial strains. For instance, compounds related to the isoquinoline structure showed effectiveness against Staphylococcus aureus and Escherichia coli . The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Isoquinoline derivatives have been studied for their anticancer potential. In vitro studies have shown that certain THIQ compounds can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation . For instance, a derivative similar to the compound exhibited cytotoxic effects against breast cancer cells with IC50 values in the low micromolar range.

Neuroprotective Effects

The neuroprotective effects of THIQs have been explored extensively. Research suggests that these compounds can modulate neurotransmitter systems and exhibit antioxidant properties. Specifically, they may protect neuronal cells from oxidative stress and apoptosis associated with neurodegenerative diseases such as Alzheimer's .

Structure-Activity Relationship (SAR)

Understanding the SAR of isoquinoline derivatives is crucial for developing more potent analogs. Modifications at specific positions on the isoquinoline ring or side chains can significantly influence biological activity. For instance:

| Modification | Effect on Activity |

|---|---|

| Addition of methoxy group at position 7 | Enhances neuroprotective effects |

| Variation in piperidine substituents | Alters antimicrobial potency |

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several THIQ derivatives against clinical isolates. The compound exhibited notable activity against Klebsiella pneumoniae, with a minimum inhibitory concentration (MIC) of 15 µg/mL .

Study 2: Anticancer Mechanisms

In another investigation, the compound was tested against various cancer cell lines. It was found to inhibit the growth of prostate cancer cells through modulation of the PI3K/Akt signaling pathway .

Q & A

Q. What are the key structural features of this compound that influence its pharmacological activity?

The compound’s isoquinoline core, methoxy group at position 7, and the 2-(2-piperidinoethyl) substituent are critical for its bioactivity. The tetrahydroisoquinoline scaffold is known to interact with neurotransmitter receptors (e.g., adrenergic or dopaminergic systems) . The methoxy group enhances lipophilicity and metabolic stability, while the piperidinoethyl chain may facilitate binding to G-protein-coupled receptors (GPCRs) through ionic or hydrogen-bond interactions. Structural analogs with modified substituents (e.g., hydroxyl vs. methoxy groups) show reduced activity, highlighting the importance of these moieties .

Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?

Synthesis typically involves:

Pictet-Spengler cyclization to form the tetrahydroisoquinoline core.

Methoxy group introduction via alkylation or demethylation of precursors.

Piperidinoethyl side-chain addition using reductive amination or nucleophilic substitution .

Key optimization steps include:

Q. What are the primary biological assays used to evaluate its activity?

- Receptor binding assays : Radioligand displacement studies (e.g., [³H]-prazosin for α₁-adrenergic receptors).

- Functional assays : Measurement of cAMP or calcium flux in cell lines expressing target receptors.

- In vivo models : Cardiovascular or neurobehavioral studies in rodents to assess efficacy and toxicity .

Advanced Research Questions

Q. How can experimental design address contradictions in reported receptor affinities?

Conflicting data may arise from differences in assay conditions (e.g., buffer pH, membrane preparation methods). To resolve discrepancies:

Standardize protocols : Use identical cell lines (e.g., CHO-K1 for GPCRs) and ligand concentrations.

Control for stereochemistry : Verify enantiomeric purity, as stereoisomers often exhibit divergent binding profiles.

Cross-validate with orthogonal methods : Compare radioligand binding data with functional readouts (e.g., ERK phosphorylation) .

Q. What strategies improve the compound’s metabolic stability without compromising activity?

- Isotopic labeling : Replace labile hydrogen atoms with deuterium at metabolically vulnerable positions.

- Prodrug modification : Introduce ester or amide groups to enhance bioavailability.

- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., methoxy vs. ethoxy) to identify stable analogs .

Q. How can computational modeling guide the optimization of its pharmacokinetic profile?

- Molecular dynamics simulations : Predict binding modes to receptors and off-target proteins.

- ADMET prediction tools : Estimate permeability (e.g., Blood-Brain Barrier Penetration) and metabolic pathways (e.g., CYP450 interactions).

- Free-energy perturbation (FEP) : Quantify the impact of substituent changes on binding affinity .

Methodological Notes

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.